

A Comparative Performance Analysis: Disperse Red 17 Versus Anthraquinone-Based Red Dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 17*

Cat. No.: *B15556278*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of **Disperse Red 17**, a mono-azo dye, against two representative anthraquinone-based red disperse dyes: C.I. Disperse Red 60 and C.I. Disperse Red 86. The selection of a suitable dye is critical in various applications, including textiles and potentially as biological stains or markers, where performance attributes such as color fastness and stability are paramount. This document summarizes key performance data, outlines experimental methodologies for evaluation, and presents a logical workflow for dye selection.

Executive Summary

Disperse Red 17 serves as a common red dye, while anthraquinone-based dyes like Disperse Red 60 and Disperse Red 86 are known for their good to excellent fastness properties. The choice between these dyes often involves a trade-off between shade, cost, and specific performance requirements. This guide aims to provide the necessary data to make an informed decision based on empirical evidence.

Quantitative Performance Data

The following table summarizes the key performance indicators for **Disperse Red 17**, Disperse Red 60, and Disperse Red 86 based on standardized ISO and AATCC test methods.

Performance Metric	C.I. Disperse Red 17 (Mono-azo)	C.I. Disperse Red 60 (Anthraquinone)	C.I. Disperse Red 86 (Anthraquinone)
Light Fastness (ISO 105-B02)	4[1]	5-6	7[2]
Washing Fastness (Fading) (ISO 105-C06)	5[1]	4	4-5[2]
Washing Fastness (Staining) (ISO 105-C06)	4-5[1]	4-5	4-5[2]
Perspiration Fastness (Fading) (ISO)	5[1]	-	4-5[2]
Perspiration Fastness (Staining) (ISO)	5[1]	-	4-5[2]
Ironing Fastness (Fading) (ISO)	4-5[1]	-	4-5[2]
Ironing Fastness (Staining) (ISO)	4[1]	-	4-5[2]
Sublimation Fastness	-	Moderate	Good
Chemical Class	Mono-azo[1]	Anthraquinone	Anthraquinone

Note: Fastness ratings are on a scale of 1 to 5 for washing, perspiration, and ironing, and 1 to 8 for light fastness, where a higher number indicates better performance. The data is compiled from various technical sources and may vary depending on the substrate, dyeing conditions, and depth of shade.

Experimental Protocols

Detailed methodologies for the key performance evaluation experiments are provided below. These protocols are based on internationally recognized standards to ensure reproducibility.

Light Fastness (ISO 105-B02)

Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

Apparatus:

- Xenon arc lamp fading apparatus
- Blue wool standards (Reference 1-8)
- Grey Scale for assessing change in color

Procedure:

- A specimen of the dyed textile is mounted on a sample holder.
- A set of blue wool standards is also mounted in the same manner.
- The specimen and standards are simultaneously exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
- The exposure is continued until the contrast between the exposed and unexposed portions of the specimen is equal to a predetermined Grey Scale rating or for a specified duration.
- The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards.

Washing Fastness (ISO 105-C06)

Objective: To determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

- Launder-Ometer or similar apparatus for providing controlled conditions of temperature and mechanical agitation.
- Stainless steel balls (for mechanical action)

- Multifibre adjacent fabric
- Grey Scale for assessing change in color and staining

Procedure:

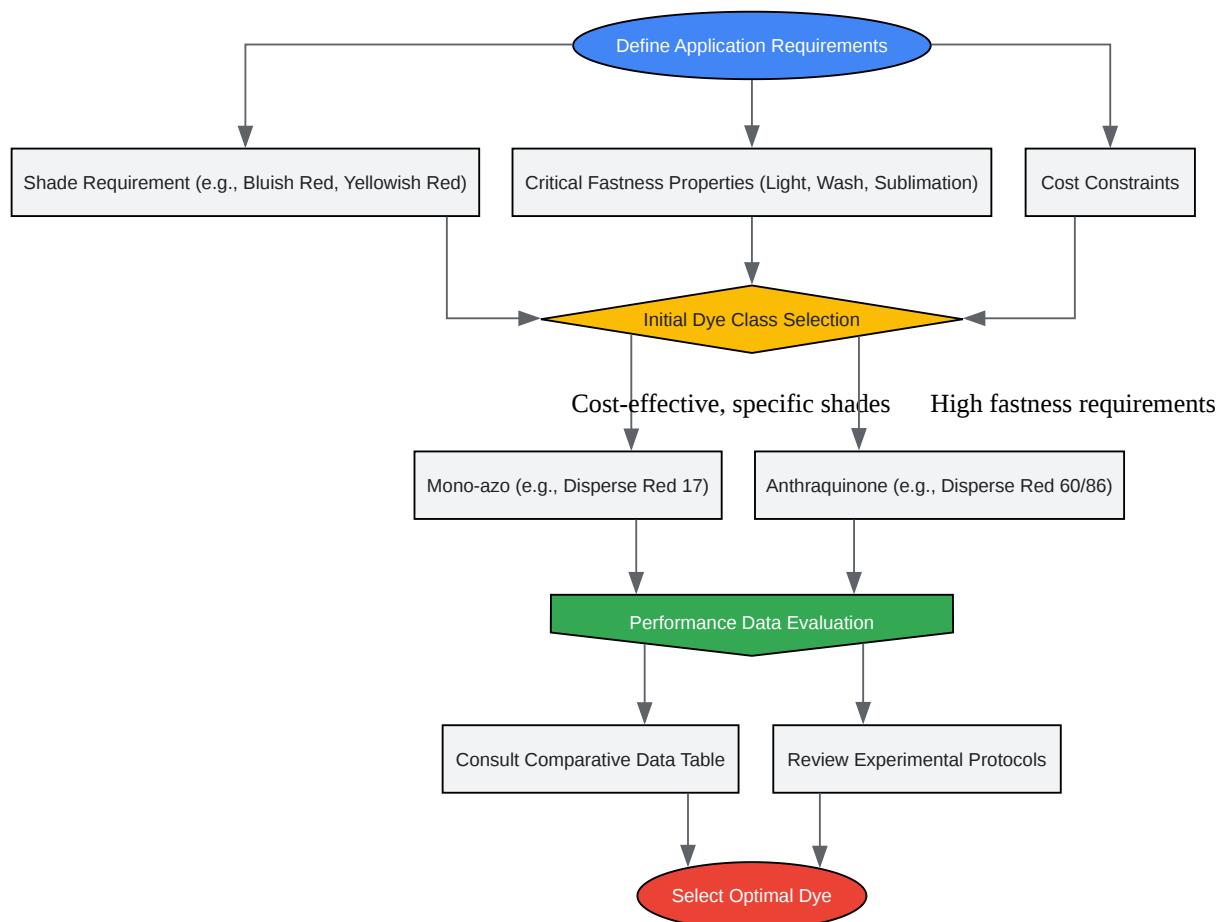
- A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.
- The composite specimen is placed in a stainless steel container with a specified volume of soap solution and a specified number of stainless steel balls.
- The container is then agitated in the Launder-Ometer at a specified temperature and for a specific duration.
- After the washing cycle, the specimen is removed, rinsed, and dried.
- The change in color of the dyed specimen is assessed using the Grey Scale for assessing change in color.
- The degree of staining on each type of fiber in the multifibre adjacent fabric is assessed using the Grey Scale for assessing staining.

Sublimation Fastness (ISO 105-P01)

Objective: To determine the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.

Apparatus:

- Heat press or other suitable heating device capable of maintaining a specified temperature and pressure.
- Undyed adjacent fabric (typically the same as the dyed fabric).
- Grey Scale for assessing change in color and staining.


Procedure:

- A specimen of the dyed textile is placed between two pieces of undyed adjacent fabric.

- The composite specimen is placed in the heating device and subjected to a specified temperature and pressure for a defined period.
- After the heat treatment, the specimen is removed and allowed to cool.
- The change in color of the dyed specimen is assessed using the Grey Scale for assessing change in color.
- The degree of staining on the undyed adjacent fabrics is assessed using the Grey Scale for assessing staining.

Visualization of Dye Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable red disperse dye based on performance requirements.

[Click to download full resolution via product page](#)

Caption: A workflow for selecting a red disperse dye based on application needs.

Conclusion

The selection between **Disperse Red 17** and anthraquinone-based red dyes such as Disperse Red 60 and Disperse Red 86 is contingent upon the specific performance demands of the intended application. For applications requiring the highest light fastness, Disperse Red 86 is a

superior choice. **Disperse Red 17** offers excellent washing fastness in terms of fading. Disperse Red 60 presents a balanced performance profile. The provided data and protocols should serve as a valuable resource for making an evidence-based decision in your research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Performance Analysis: Disperse Red 17 Versus Anthraquinone-Based Red Dyes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556278#performance-evaluation-of-disperse-red-17-versus-anthraquinone-based-red-dyes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com